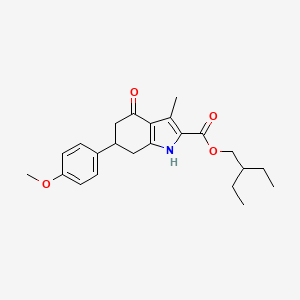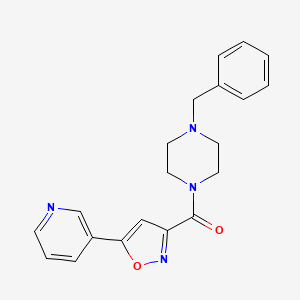
N-phenyl-4-propylbenzamide
Vue d'ensemble
Description
N-phenyl-4-propylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzamide core structure with a phenyl group attached to the nitrogen atom and a propyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-phenyl-4-propylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of benzamides like this compound often involves the use of high-temperature conditions and catalysts to ensure high efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-phenyl-4-propylbenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Electrophiles such as bromine (Br2) or nitrating agents in the presence of catalysts.
Major Products
Oxidation: Benzoic acids.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
N-phenyl-4-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-phenyl-4-propylbenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are subject to further research to fully elucidate its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylbenzamide: Shares a similar core structure but lacks the propyl group, which may affect its reactivity and biological activity.
N-ethyl-N-phenylbenzamide: Contains an ethyl group instead of a propyl group, leading to differences in physical and chemical properties.
Uniqueness
N-phenyl-4-propylbenzamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and potential applications. This structural variation can lead to differences in biological activity and make it a valuable compound for specific research and industrial purposes.
Propriétés
IUPAC Name |
N-phenyl-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-6-13-9-11-14(12-10-13)16(18)17-15-7-4-3-5-8-15/h3-5,7-12H,2,6H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITLMIRYGCOMHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(4-chlorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4782247.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4782251.png)

![4-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B4782263.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4782271.png)
![2-(1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazol-1'-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4782273.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B4782275.png)
![1-methyl-5-({[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4782288.png)

![5-(4-bromophenyl)-6-methyl-3-(4-nitrobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4782298.png)
![4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4782302.png)
![2-(3-bromophenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]propanehydrazide](/img/structure/B4782310.png)
![N~4~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4782318.png)

